3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one
Overview
Description
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a benzyl group containing a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidin-2-one scaffold have been reported to exhibit bioactive properties . The trifluoromethyl group and benzyl group could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which could suggest potential involvement in carbon-carbon bond formation processes.
Pharmacokinetics
The pyrrolidin-2-one core is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring , which could influence its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. For instance, the compound may act as an inhibitor of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or regulation of gene expression. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and accumulate in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be targeted to the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .
Preparation Methods
The synthesis of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction of azomethine ylides with electron-deficient alkenes. For instance, 3,3,3-trifluoropropene derivatives can react with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine in the presence of an acid . This reaction typically occurs in dichloromethane at room temperature, yielding the desired pyrrolidinone derivatives in high yields.
Chemical Reactions Analysis
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Scientific Research Applications
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of novel biologically active molecules.
Material Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone core but differ in their substituents, leading to variations in their biological activities and applications.
Trifluoromethyl-substituted benzyl compounds: These compounds contain the trifluoromethyl group on the benzyl moiety, similar to this compound, but may have different core structures, affecting their overall properties and uses.
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,9H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOZISQAWZHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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